2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide
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Description
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18F5N3OS and its molecular weight is 455.4g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of the cyano and trifluoromethyl groups in its structure suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance its metabolic stability, while the cyano group may influence its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
Properties
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F5N3OS/c22-15-8-7-12(9-16(15)23)28-18(30)11-31-20-14(10-27)19(21(24,25)26)13-5-3-1-2-4-6-17(13)29-20/h7-9H,1-6,11H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXQJWYVLLJQFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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